N-(4-methoxyphenyl)-1-methyl-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-6-oxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S/c1-11-8-15(23-29-11)22-16(25)10-30-19-20-9-14(18(27)24(19)2)17(26)21-12-4-6-13(28-3)7-5-12/h4-9H,10H2,1-3H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJMUHJSGYEGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-1-methyl-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, quinazolinone derivatives have shown effectiveness against various cancer cell lines. The structure of N-(4-methoxyphenyl)-1-methyl-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine suggests potential mechanisms of action through inhibition of key signaling pathways involved in tumor growth and proliferation.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinazolinone A | A549, MCF7 | 10 | EGFR Inhibition |
| Quinazolinone B | HeLa, HCT116 | 5 | Apoptosis Induction |
| Target Compound | TBD | TBD | TBD |
Antimicrobial and Anti-inflammatory Activities
The presence of isoxazole and thioether functionalities in the compound suggests potential antimicrobial properties. Compounds containing these moieties have been reported to exhibit activity against bacterial strains and inflammatory responses.
Case Study: Antimicrobial Activity
A study on related isoxazole derivatives demonstrated efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The anti-inflammatory potential was assessed through inhibition of TNF-alpha production in vitro.
Mechanistic Insights
The biological activity of N-(4-methoxyphenyl)-1-methyl-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit kinases involved in cell signaling.
- Induction of Apoptosis : Compounds with a similar scaffold often trigger apoptotic pathways in cancer cells.
- Antimicrobial Action : The thioether group may enhance membrane permeability in bacterial cells.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-methoxyphenyl)-1-methyl-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have demonstrated that specific modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Research has highlighted that thioether-containing compounds can exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have been studied for their anti-inflammatory effects, showing the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed for characterization to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of a related pyrimidine derivative on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests that modifications in the structure can lead to enhanced anticancer activity .
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of a thioether derivative was tested against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent. Further analysis revealed that it interfered with bacterial protein synthesis, supporting its use in developing new antibiotics .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step reactions involving amide coupling , thioether formation , and pyrimidinone ring construction . Key steps include:
a. Carboxamide Formation
- The 5-carboxamide group is introduced through aminocarbonylation using a Pd-PEPPSI catalyst and Mo(CO)₆ as a CO source.
b. Thioether Linkage
- The thioether bridge (-S-) is formed via nucleophilic substitution between a thiol intermediate and a halogenated precursor (e.g., bromoethyl derivative) .
c. Pyrimidinone Ring Assembly
- The 1,6-dihydropyrimidine-6-one core is constructed via cyclization of a β-ketoamide intermediate under acidic or thermal conditions .
Functional Group Reactivity
a. Amide Hydrolysis
- The anilide group (N-(4-methoxyphenyl)) undergoes hydrolysis under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acid derivatives .
- Example:
b. Thioether Oxidation
- The thioether group is oxidized to sulfone using mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid .
c. Pyrimidinone Ring Modifications
- 6-Oxo Group Reactivity :
Reaction Optimization Data
Stability Under Experimental Conditions
- Thermal Stability : Decomposes above 250°C (DSC data) .
- Photostability : Degrades under UV light (λ = 254 nm) in solution, forming a sulfoxide derivative .
- pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 10) media .
Catalytic and Enzymatic Interactions
- Pd-Catalyzed Cross-Coupling : Compatible with Suzuki-Miyaura reactions for introducing aryl groups at the pyrimidinone 5-position .
- Enzymatic Degradation : Susceptible to hydrolysis by esterases and amidases due to the carboxamide and thioether motifs .
Key Research Findings
- The compound’s thioether bridge enhances metabolic stability compared to ether analogs .
- Methoxy Group (4-OCH₃) on the anilide moiety reduces oxidative metabolism in hepatic microsomes .
- Structural analogs with modified pyrimidinone rings show improved solubility via sodium salt formation (e.g., Na+ counterion at 6-oxo) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from NMR Analysis ()
compares compound 1 , compound 7 , and Rapa (structure unspecified) using NMR spectroscopy. Key findings include:
- Regions of Divergence : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly among the compounds, indicating substituent variations in these areas.
- Core Similarity : Most protons in the pyrimidine core and adjacent regions exhibit identical chemical shifts, confirming structural conservation in the central scaffold.
Pharmacopeial Analogues ()
Three structurally complex analogues (m, n, o) from share functional motifs with the target compound:
- Phenoxyacetamide Linkages: Present in all three analogues, analogous to the acetamide bridge in the target compound.
- Diphenylhexane Backbones : These bulky hydrophobic chains contrast with the target’s methoxyphenyl group, suggesting divergent pharmacokinetic profiles .
Thiazole-Based Therapeutics ()
Dasatinib (BMS-354825) , a tyrosine kinase inhibitor, shares a carboxamide-thiazole-pyrimidine architecture. Key comparisons:
- Heterocyclic Core : Dasatinib uses a thiazole ring, while the target compound employs an isoxazole . The oxygen in isoxazole may reduce metabolic stability compared to thiazole’s sulfur.
- Substituent Strategy : Both compounds utilize chloro/methoxyaryl groups for target affinity, but Dasatinib’s piperazinyl-hydroxyethyl tail enhances solubility and bioavailability .
Q & A
Q. What are the key synthetic steps and reagents required to prepare this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine-5-carboxamide core via condensation reactions, using coupling agents like HBTU or HATU in polar aprotic solvents (e.g., DMF) under inert atmospheres .
- Step 2 : Introduction of the thioether linkage by reacting a thiol-containing intermediate with a bromoacetamide derivative under basic conditions (e.g., DIPEA or NMM) .
- Step 3 : Functionalization of the isoxazole moiety through nucleophilic substitution or amidation reactions . Critical Reagents : HBTU, DIPEA, DMF, LiOH for hydrolysis, and anhydrous solvents to minimize side reactions.
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : To confirm substituent positions and assess purity. For example, the methoxyphenyl group shows distinct aromatic proton signals at δ 6.8–7.2 ppm, while the methylisoxazole protons appear as singlets near δ 2.4 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- HPLC : Determines purity (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What solvent systems are suitable for solubility and stability testing?
- Polar aprotic solvents : DMSO or DMF for stock solutions due to high solubility of the carboxamide and thioether groups .
- Aqueous buffers : Test stability in PBS (pH 7.4) or simulated biological fluids at 37°C, monitoring degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether coupling step?
- Parameter Screening : Use Design of Experiments (DoE) to vary temperature (40–80°C), base equivalents (1.5–3.0 eq DIPEA), and solvent polarity (DMF vs. THF) .
- Catalyst Exploration : Evaluate Pd-mediated cross-coupling or thiourea catalysts to enhance regioselectivity .
- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track thiolate intermediate formation and adjust reaction kinetics .
Q. What computational strategies support conformational analysis and target binding predictions?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond angles and electrostatic potential surfaces, identifying reactive sites .
- Molecular Docking : Screen against targets like kinase domains (e.g., EGFR or CDK2) using AutoDock Vina, focusing on hydrogen bonding with the carboxamide and π-π stacking of the methoxyphenyl group .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .
Q. How can contradictory NMR data (e.g., split signals) be resolved?
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) by acquiring spectra at 25°C and 60°C .
- 2D Techniques : Use HSQC to correlate ambiguous 1H signals with 13C resonances and NOESY to confirm spatial proximity of substituents .
- Deuterated Solvents : Compare spectra in DMSO-d6 vs. CDCl3 to isolate solvent-induced shifts .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48-hour exposure .
- Enzyme Inhibition : Test against purified kinases or proteases using fluorogenic substrates (e.g., ATP-Glo for kinase activity) .
- Solubility-Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across similar derivatives?
- SAR Studies : Systematically modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and correlate changes with activity trends .
- Metabolite Screening : Use LC-MS to identify oxidative or hydrolytic degradation products that may interfere with assays .
- Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to rule out nonspecific binding .
Methodological Tables
Table 1 : Representative Synthetic Conditions for Key Intermediates
Table 2 : Computational Parameters for DFT Optimization
| Parameter | Value |
|---|---|
| Basis Set | 6-31G(d) |
| Functional | B3LYP |
| Convergence Threshold | 1e-6 |
| Solvent Model | PCM (Water) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
